5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Medicinal chemistry Lipophilicity optimization ADME prediction

5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1565052-23-4) is a heterocyclic building block within the 2-pyridone-3-carboxylic acid family, bearing a branched alkyl substituent at the ring's 5-position. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, it represents a mid-range lipophilic analog (predicted XLogP ~1.2–1.5) among the common 5-substituted variants.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B12292813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(C(=O)N=C1)C(=O)O
InChIInChI=1S/C9H11NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h3-5,7H,1-2H3,(H,12,13)
InChIKeyUTPLXKWJOMOIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Core Properties and Procurement-Relevant Identity


5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1565052-23-4) is a heterocyclic building block within the 2-pyridone-3-carboxylic acid family, bearing a branched alkyl substituent at the ring's 5-position. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, it represents a mid-range lipophilic analog (predicted XLogP ~1.2–1.5) among the common 5-substituted variants [1]. The compound exists as the tautomeric 2-hydroxynicotinic acid and is formally listed in the ECHA C&L inventory under CLP notification for skin, eye, and respiratory irritation [2]. Its regiospecific substitution pattern distinguishes it from the N-isopropyl positional isomer (CAS 66158-30-3), which carries equivalent molecular weight but fundamentally different electronic distribution and hydrogen-bonding capacity.

Why 5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Cannot Be Replaced by Generic 2-Pyridone-3-Carboxylic Acid Analogs


The 2-pyridone-3-carboxylic acid scaffold appears deceptively simple, yet the position, size, and branching of the alkyl substituent critically govern lipophilicity, tautomeric equilibrium, and receptor complementarity. The 5-isopropyl regioisomer places the branched alkyl group at the position para to the ring nitrogen, maximizing electronic conjugation with the 2-oxo group while preserving a free N–H donor for hydrogen-bonding interactions [1]. In contrast, the N-isopropyl isomer (CAS 66158-30-3) alkylates the ring nitrogen, eliminating the N–H donor entirely—a difference that fundamentally alters target engagement in biological systems [2]. Among 5-alkyl congeners, the isopropyl group provides a steric and lipophilic profile distinct from the planar methyl (XLogP 0.4) or the flexible ethyl chain, offering a unique balance of hydrophobic surface area and rotational restriction that cannot be replicated by simple linear homologs. Procurement based solely on core scaffold matching, without verifying the substitution pattern, risks selecting a compound with divergent physicochemical properties, solubility, and biological recognition.

5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Differential Evidence for Scientific Selection


Lipophilicity Tuning: XLogP Shift of ~0.8–1.1 Units vs. 5-Methyl Analog

The 5-isopropyl substitution raises the computed partition coefficient (XLogP3-AA) substantially relative to the 5-methyl analog. The 5-methyl congener registers an XLogP3-AA of 0.4, while the N-isopropyl regioisomer—sharing identical heavy atoms and molecular weight—reaches 1.5 [1]. The 5-isopropyl target compound lacks a direct experimental logP value in publicly available databases, but its substitution pattern at the 5-position with a branched alkyl group is expected to yield an XLogP in the range of 1.2–1.5, representing a 0.8–1.1 log unit increase over the 5-methyl variant . This difference translates to approximately 6–12× higher octanol–water partitioning, which directly impacts membrane permeability and passive absorption in cell-based assays.

Medicinal chemistry Lipophilicity optimization ADME prediction

Hydrogen-Bond Donor Preservation: 2 HBD vs. 1 HBD in N-Alkylated Regioisomer

The 5-isopropyl compound retains the free N–H of the 2-pyridone ring, providing two hydrogen-bond donors (N–H and COOH), identical to the unsubstituted and 5-methyl scaffolds. The N-isopropyl positional isomer (CAS 66158-30-3) has only one hydrogen-bond donor (COOH), as the ring nitrogen is alkylated [1]. In kinase hinge-binding motifs and other drug-target interactions where the pyridone N–H serves as a critical donor, this difference renders the 5-substituted series structurally capable while N-alkylation ablates a key recognition element. The topological polar surface area (TPSA) difference is modest (57.6 Ų for the N-isopropyl isomer; the 5-isopropyl compound is expected to have a comparable or slightly higher TPSA due to the additional HBD), but the functional consequence for target engagement can be binary—capable vs. incapable of forming a specific hydrogen bond.

Structure–activity relationships Hydrogen bonding Kinase inhibitor design

Notified CLP Hazard Classification Differentiates Procurement Handling Requirements

The 5-isopropyl compound carries a notified CLP classification under the ECHA C&L Inventory: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory irritation (H335) [1]. In contrast, the 5-methyl analog (CAS 38076-77-6) and the 5-ethyl congener (CAS 1248969-30-3) have no publicly notified harmonized classification entries in the same inventory, suggesting either a lack of hazard assessment or a less pronounced irritation profile. For industrial or academic procurement, this means the 5-isopropyl compound requires mandatory GHS pictogram labeling (GHS07, Warning), specific personal protective equipment recommendations, and ventilation controls that may not apply to the smaller alkyl analogs.

Laboratory safety Regulatory compliance Chemical inventory management

Optimal Deployment Scenarios for 5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Based on Differential Evidence


Fragment-Based and Structure-Guided Lead Optimization Requiring a Free Pyridone N–H

In medicinal chemistry campaigns where the 2-pyridone N–H functions as a hinge-binding donor (e.g., kinase ATP-site inhibitors, PARP catalytic domain binders), the 5-isopropyl substitution provides lipophilic bulk at the solvent-exposed 5-position while preserving the essential N–H hydrogen-bond donor. The N-isopropyl analog (CAS 66158-30-3) cannot serve this role because it lacks the N–H donor entirely [1]. The enhanced lipophilicity relative to the 5-methyl analog (ΔXLogP ~0.8–1.1) offers a module for tuning cellular permeability without introducing a full phenyl ring that could overshoot Lipinski's logP thresholds or add excessive aromatic character [2].

Chemical Biology Probe Design Targeting Apoptosis or DNA Repair Pathways

The scaffold class has been explored for cytotoxic activity and PARP-1 docking interactions in a 2023 IJMS study of dihydropyridine carboxylic acid derivatives . Although that study did not test the 5-isopropyl variant directly, it demonstrated that dihydropyridine-3-carboxylic acids with tailored substitution can achieve single-digit micromolar cytotoxicity (e.g., 7.94 ± 1.6 μM against HCT-15). The 5-isopropyl compound's branched alkyl group and free N–H position it as a logical next-generation probe for exploring steric and electronic contributions to apoptosis-related protein binding, particularly where the isopropyl group can occupy a hydrophobic sub-pocket adjacent to the hinge region.

Building Block for Heterocyclic Library Synthesis with Controlled Regiochemistry

The 5-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core, carrying a free carboxylic acid at the 3-position and an unsubstituted nitrogen, provides orthogonal functionalization handles (COOH for amide coupling or esterification; N–H for selective N-alkylation or N-arylation) [2]. This contrasts with N-alkylated analogs where the nitrogen is already blocked, limiting synthetic versatility. For chemical library construction, the ability to independently derivative the N-position and the 3-carboxylic acid while retaining the 5-isopropyl hydrophobic anchor enables systematic exploration of chemical space not accessible through the more common N-substituted or 5-methyl/5-phenyl variants.

Safety-Controlled Laboratory Settings Requiring Pre-Classified Irritant Handling Protocols

For laboratories operating under strict GHS-compliant chemical management systems, the 5-isopropyl compound's notified CLP classification (H315, H319, H335) provides pre-defined hazard communication and risk management measures [3]. This is operationally advantageous compared to non-notified analogs, where hazard profiles must be assumed or empirically determined, potentially delaying experimental workflows. Procurement of a notified substance ensures that safety data sheets, storage conditions, and personal protective equipment requirements are established and auditable from the point of receipt.

Quote Request

Request a Quote for 5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.